molecular formula C18H17FN2O2 B2799235 2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 107752-98-7

2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B2799235
CAS RN: 107752-98-7
M. Wt: 312.344
InChI Key: VRABLBFAMVGBAL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the literature. Such properties would typically include melting point, boiling point, solubility in various solvents, and spectral properties (IR, NMR, UV-Vis, etc.) .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been synthesized and characterized in various studies, highlighting its potential in material science and pharmaceutical research. For instance, Kour et al. (2014) detailed its crystal structure, revealing that the cyclohexene and pyran rings adopt sofa and boat conformations, respectively, suggesting the compound's stable crystalline structure suitable for further chemical modifications and applications in drug design. This synthesis approach demonstrates the compound's adaptability in creating structurally diverse derivatives with potential biological activities (Kour, Patil, Deshmukh, Gupta, & Kant, 2014).

Antimicrobial Activity

Research into the antimicrobial properties of 2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives has shown promising results. Nagamani et al. (2019) synthesized a series of analogues demonstrating significant in vitro antibacterial and antifungal activity, indicating the compound's potential as a scaffold for developing new antimicrobial agents. This ability to hinder microbial growth makes it a valuable candidate for further pharmaceutical research and development (Nagamani, Jalapathi, Shankar, Neelamma, & Krishna, 2019).

Catalytic Applications

The compound has also been explored for its utility in catalysis, particularly in facilitating multicomponent reactions. Studies by Rajput and Kaur (2013) utilized CoFe2O4 nanoparticles to synthesize derivatives of 2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, highlighting its role in green chemistry. The efficient synthesis underlines the compound's importance in catalytic processes, offering a sustainable approach to producing chemically complex molecules with potential pharmaceutical relevance (Rajput & Kaur, 2013).

Future Directions

Future research could focus on the synthesis and characterization of this compound, followed by studies of its reactivity and potential applications. Given the presence of several functional groups that are common in medicinal chemistry, it could be interesting to explore its potential biological activity .

properties

IUPAC Name

2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-18(2)7-13(22)16-14(8-18)23-17(21)12(9-20)15(16)10-4-3-5-11(19)6-10/h3-6,15H,7-8,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRABLBFAMVGBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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